1-(2,4-Dichlorophenyl)prop-2-en-1-one
Description
1-(2,4-Dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O-CH=CH₂) linked to a 2,4-dichlorophenyl group. Synthesized via base-catalyzed Aldol condensation between 1-(2,4-dichlorophenyl)ethanone and aromatic aldehydes (e.g., terephthalaldehyde or salicylaldehyde), it serves as a precursor for antimicrobial agents, nonlinear optical materials, and biologically active heterocycles . Its structural flexibility allows for diverse functionalization, making it a key scaffold in medicinal and materials chemistry.
Properties
CAS No. |
63198-77-6 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2 |
InChI Key |
GHMVIYIMUFPEHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Optical Properties
| Compound | HOMO-LUMO Gap (eV) | β (×10⁻¹⁰ m/W) |
|---|---|---|
| 2,4-Dichloro derivative | 4.1 | 3.2 |
| 2,6-Dichloro derivative | 4.3 | 2.8 |
Conjugation Length: Monomeric vs. Dimeric Derivatives
Extended conjugation in dimeric derivatives enhances stability and electronic properties:
- 3,3′-(1,4-Phenylene)bis(1-(2,4-dichlorophenyl)prop-2-en-1-one), a dimer synthesized from terephthalaldehyde, exhibits a 15% lower HOMO-LUMO gap (3.5 eV) compared to the monomer (4.1 eV), improving charge transfer efficiency .
Heterocyclic vs. Aromatic Substituents
Replacement of phenyl groups with heterocycles modifies bioactivity:
- 1-(5-Chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one demonstrates 19.87% DPPH radical scavenging at 25 µg/mL, outperforming ascorbic acid (16.13%) due to thiophene’s electron-rich nature .
- (E)-3-(2-Hydroxyphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one shows fungicidal activity (77.4% inhibition against H. Oryzae at 50 mg/L) attributed to hydrogen bonding from the hydroxyl group .
Electron-Donating vs. Withdrawing Groups
Substituents like amino (-NH₂) alter electronic density and bioactivity:
- (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits trypanocidal activity (IC₅₀ = 12 µM against Trypanosoma cruzi) due to the electron-donating amino group enhancing solubility and target binding .
Crystallographic and Packing Behavior
Crystal structures reveal substituent-dependent intermolecular interactions:
- (2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one forms head-to-tail stacks via C–H···O and π–π interactions, stabilizing the lattice .
- Derivatives with hydroxyl groups (e.g., 2-hydroxyphenyl) exhibit intramolecular O–H···O hydrogen bonds, influencing melting points and solubility .
Preparation Methods
Reaction Mechanism and General Procedure
The Claisen-Schmidt condensation remains the most widely used method for synthesizing 1-(2,4-dichlorophenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 2,4-dichloroacetophenone with an aldehyde, typically benzaldehyde or substituted benzaldehydes, in protic solvents. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone.
A representative procedure involves stirring equimolar quantities of 2,4-dichloroacetophenone (0.01 mol) and p-tolualdehyde (0.01 mol) in methanol (60 mL) with 30% aqueous NaOH (5 mL) for 2 hours. Quenching the reaction in ice-cold water (500 mL) precipitates the crude product, which is recrystallized from acetone to yield crystals suitable for X-ray diffraction.
Optimization of Reaction Conditions
Recent studies have systematically evaluated variables impacting yield and purity (Table 1):
Table 1: Impact of Reaction Conditions on Claisen-Schmidt Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Purity (Melting Point) |
|---|---|---|---|---|
| NaOH | Methanol | Ice bath | 98.26 | 410–411 K |
| KOH | Ethanol | Ice bath | 80.44 | 408–409 K |
| NaOH | Ethanol | Room temp | 71.05 | 405–406 K |
Key findings:
-
Catalyst : NaOH outperforms KOH due to stronger base strength, facilitating faster enolate formation.
-
Solvent : Methanol enhances solubility of intermediates, reducing side reactions compared to ethanol.
-
Temperature : Ice-cold conditions (<10°C) suppress aldol side reactions, improving yield by 27% over room temperature.
Friedel-Crafts Acylation: Alternative Route for Functionalized Derivatives
Methodology and Limitations
Friedel-Crafts acylation provides an alternative pathway, particularly for synthesizing derivatives with electron-rich aromatic rings. For example, 1-(2,3-dihydrobenzodioxin-6-yl)ethanone undergoes acylation with 4-chlorobenzaldehyde in ethanolic NaOH to yield chalcone analogs. However, this method suffers from:
Knoevenagel Condensation: Emerging Green Chemistry Approach
DABCO-Catalyzed Protocol
A 2018 innovation employs 1,4-diazabicyclo[2.2.2]octane (DABCO) with hydroxyl-functionalized ionic liquids ([HyEtPy]Cl) in aqueous media. This system achieves dual activation:
-
DABCO abstracts protons to form enolates.
-
Ionic liquids stabilize intermediates via hydrogen bonding with carbonyl groups.
Procedure : A mixture of 2,4-dichloroacetophenone (1 mmol) and benzaldehyde (1 mmol) in [HyEtPy]Cl–H₂O (3 mL) with DABCO (10 mol%) reacts at 50°C for 2 hours, yielding 93% product.
Advantages Over Traditional Methods
-
Sustainability : Water replaces organic solvents, reducing waste.
-
Reusability : The ionic liquid-catalyst system retains 89% activity after five cycles.
-
Broad Substrate Scope : Tolerates electron-withdrawing (-NO₂, -Cl) and donating (-OCH₃) groups.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,4-Dichlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is commonly synthesized via Claisen-Schmidt condensation. Key steps include:
- Reagents: 2,4-Dichloroacetophenone and an aldehyde (e.g., benzaldehyde derivatives) in ethanol or methanol.
- Catalysts: Acidic (e.g., thionyl chloride, HCl) or basic (e.g., NaOH) conditions. Silica-supported piperidine is noted for enhancing regioselectivity and reducing side reactions .
- Purification: Recrystallization in ethanol or column chromatography.
Q. How can spectroscopic and crystallographic methods characterize the structural features of this compound?
Methodological Answer:
- FT-IR and NMR: Identify α,β-unsaturated carbonyl (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹). H NMR shows vinyl proton doublets (δ 7.5–8.0 ppm) .
- X-ray Crystallography: Use SHELX software for structure refinement. Key parameters include bond lengths (C=O: ~1.22 Å, C-Cl: ~1.73 Å) and dihedral angles between aromatic rings (e.g., 15–30°) .
Q. How do computational methods (DFT, HOMO-LUMO) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
Q. How do substituents on the aromatic rings influence biological activity and material properties?
Methodological Answer:
Q. What protocols are recommended for analyzing intermolecular interactions in crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
